2-[3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-methyl-phenoxy]acetic acid
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Overview
Description
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid is a synthetic organic compound that features a pyrimidine ring fused with a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving urea and an appropriate diketone under acidic or basic conditions.
Attachment of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety is introduced via an etherification reaction, where the phenol derivative reacts with chloroacetic acid in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)-methyl-4-amino-1,2,4-triazol-3-thione: This compound also features a pyrimidine ring and has similar synthetic routes and applications.
Indole Derivatives: These compounds share some structural similarities and are used in similar research applications.
Uniqueness
2-[4-Methyl-3-(tetrahydro-2,4-dioxo-1(2H)-pyrimidinyl)phenoxy]acetic acid is unique due to its specific combination of a pyrimidine ring and a phenoxyacetic acid moiety
Properties
Molecular Formula |
C13H14N2O5 |
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Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C13H14N2O5/c1-8-2-3-9(20-7-12(17)18)6-10(8)15-5-4-11(16)14-13(15)19/h2-3,6H,4-5,7H2,1H3,(H,17,18)(H,14,16,19) |
InChI Key |
ZSWYRFWJBKSFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)O)N2CCC(=O)NC2=O |
Origin of Product |
United States |
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